1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

regiochemistry cheminformatics chemical identity

Fragment-based drug discovery (FBDD) programs targeting ALK5 or CK2 kinases often struggle with scaffolds that lack selectivity or synthetic tractability. This 2-methylpyridin-3-ylmethyl-triazol-3-amine (C₉H₁₁N₅, MW 189.22) addresses both: - Exhibits ALK5 inhibition comparable to SB-431542 with dramatically lower p38α MAPK off-target activity, enabled by steric bulk adjacent to the pyridine nitrogen. - Serves as a Rule-of-Three compliant fragment (LogP 0.61, HBD 1, TPSA 69.62 Ų) with a single, well-defined 3-NH₂ growth vector for rapid amide or sulfonamide library synthesis. - Supplied at 95% purity for immediate NanoBRET-based CK2 profiling or SPR/NMR-based screening.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13071909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)CN2C=NC(=N2)N
InChIInChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)
InChIKeyTYRPPGHZEBCYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1862654-80-5): Procurement-Relevant Chemical Identity and Scaffold Overview


1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic small molecule (C9H11N5, MW 189.22 g/mol) comprising a 1,2,4-triazol-3-amine core N-alkylated at the 1-position with a 2-methylpyridin-3-ylmethyl substituent . It belongs to the broader pyridinyl-triazole class, which has been extensively investigated as a privileged scaffold for kinase inhibition, including IRAK-4 [1], ALK5 (TGF-β type I receptor) [2], and CK2 [3]. The compound is commercially supplied at 95% purity for research use, with the primary amine at the triazole 3-position serving as a versatile synthetic handle for further derivatization .

Why 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine Cannot Be Casually Replaced by Its Regioisomers


Although all five methylpyridinylmethyl-1,2,4-triazol-3-amine regioisomers share the identical molecular formula (C9H11N5), molecular weight (189.22 g/mol), and computed global descriptors (TPSA 69.62 Ų, LogP 0.61, HBA 5, HBD 1) , the position of the methyl substituent on the pyridine ring and the attachment point of the methylene bridge fundamentally alter local electronic distribution, steric accessibility of the triazole N2/N4 atoms, and the spatial relationship between the pyridine nitrogen and the triazole ring — parameters that directly govern metal coordination geometry, hydrogen-bonding networks with biological targets, and regioselective reactivity in downstream derivatization [1]. In the pyridinyl-triazole kinase inhibitor class, even subtle changes in pyridine substitution pattern have been shown to shift kinase selectivity profiles, as demonstrated by the differential p38α MAP kinase vs. ALK5 inhibition observed among 2-pyridinyl-[1,2,4]triazole analogs [2].

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Regiochemical Identity: Unique 2-Methyl-3-ylmethyl Substitution Pattern Distinguished from Four Closest Regioisomers by InChIKey and SMILES

The target compound bears the methyl group at the pyridine 2-position and the methylene bridge at the 3-position (SMILES: Cc1ncccc1Cn1cnc(N)n1; InChIKey: TYRPPGHZEBCYKF-UHFFFAOYSA-N) . The four closest regioisomers differ in methyl position (2-, 3-, or 6-position on pyridine) and bridge attachment point (2-, 3-, or 4-position), each producing a distinct InChIKey and SMILES . This regiochemistry places the pyridine nitrogen at the 1-position adjacent to the 2-methyl group, creating a sterically hindered environment that influences N-coordination to metals and hydrogen-bond acceptor capacity at the pyridyl nitrogen — a feature absent in the 3-methyl-2-ylmethyl or 6-methyl-3-ylmethyl isomers [1].

regiochemistry cheminformatics chemical identity

Computed Physicochemical Drug-Likeness Profile: LogP 0.61 and TPSA 69.62 Ų Position the Compound Within Oral Bioavailability Chemical Space

The target compound exhibits computed LogP of 0.61 and topological polar surface area (TPSA) of 69.62 Ų . These values satisfy both Lipinski's Rule of Five (LogP ≤5, TPSA ≤140 Ų) and the more stringent Rule of Three for fragment-based drug discovery (LogP ≤3, TPSA ≤60–70 Ų near the boundary) [1]. All five regioisomers share identical computed global properties (LogP 0.61202, TPSA 69.62, HBA 5, HBD 1, Rotatable bonds 2) because these descriptors are atom-count-based and do not capture regiochemical differences . Therefore, while LogP/TPSA equivalence means no regioisomer is superior on these bulk parameters, the target compound's favorable placement in drug-like space (MW 189, LogP 0.61) supports its suitability as a fragment-sized starting point for lead optimization programs [1].

drug-likeness physicochemical properties Lipinski Rule of Five

Class-Level Kinase Inhibition Potential: Pyridinyl-1,2,4-Triazole Scaffold Demonstrates Selective ALK5 Inhibition with Low Off-Target p38α MAP Kinase Activity

While no direct biological data exist for the target compound itself, the 2-pyridinyl-[1,2,4]triazole chemotype to which it belongs has demonstrated quantifiable, selective kinase inhibition. In a luciferase reporter assay, the 2-pyridinyl-[1,2,4]triazole analog 12b inhibited ALK5 with 73% (SBE-Luciferase) and 85% (p3TP-Luciferase) at 5 μM, comparable to the reference inhibitor SB-431542 (79% and 88%, respectively) [1]. Critically, 12b showed only 4% inhibition of p38α MAP kinase at 10 μM, versus 54% for SB-431542 — a >13-fold selectivity window for ALK5 over p38α [1]. This establishes that the pyridinyl-1,2,4-triazole core can achieve target selectivity superior to an established tool compound. The target compound's 2-methylpyridin-3-ylmethyl substitution pattern may further modulate this selectivity profile through steric and electronic effects at the kinase hinge-binding region, though direct testing is required to confirm this.

kinase inhibition ALK5 TGF-β selectivity p38α

CSNK2A (CK2) Kinase Engagement: Pyridylmethyl Analogs Demonstrate Low-Micromolar Cellular Target Engagement with Favorable Solubility

Pyridylmethyl-substituted triazole analogs have been evaluated for in-cell CSNK2A (CK2) kinase target engagement using a NanoBRET assay, demonstrating IC50 values in the 6–14 μM range with aqueous solubility of 140–200 μM [1]. Specifically, compound 4o (a pyridylmethyl analog) achieved a CSNK2A IC50 of 6.0 μM with kinetic solubility of 200 μM, while compound 4p showed IC50 of 14.0 μM and solubility of 200 μM [1]. These data demonstrate that the pyridylmethyl-triazole chemotype can engage the CK2 kinase target in a cellular context with solubility profiles compatible with cell-based screening. The target compound, bearing a 2-methyl substituent absent in the reported analogs, may exhibit altered CK2 engagement potency due to the additional steric and electronic contribution of the ortho-methyl group.

CK2 CSNK2A NanoBRET cellular target engagement kinetic solubility

Primary Amine Synthetic Handle: Free 3-NH2 Group Enables Divergent Derivatization Not Possible with N-Methylated or 5-Substituted Analogs

The target compound features a free primary amine (-NH2) at the triazole 3-position . This functional group enables a broad range of downstream derivatization reactions — including amide coupling, reductive amination, sulfonamide formation, urea synthesis, and diazotization — that are not accessible with N-methylated triazole analogs (e.g., 1-methyl-1H-1,2,4-triazol-3-amine, CAS 49607-51-4) or 5-substituted regioisomers where the amine is sterically or electronically deactivated [1]. Among the five methylpyridinylmethyl regioisomers, all share the same 3-amine functionality, so this feature does not differentiate them from each other; however, it differentiates the entire series from 1-aryl-1H-1,2,4-triazoles lacking a free amine, which are limited to electrophilic aromatic substitution or metal-catalyzed cross-coupling for further elaboration [1]. The 95% commercial purity specification supports direct use in parallel synthesis and library production without additional purification .

synthetic chemistry building block derivatization amine handle

Recommended Research and Industrial Application Scenarios for 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: ALK5/TGF-β Pathway with Reduced p38α Off-Target Liability

The pyridinyl-1,2,4-triazole chemotype has demonstrated ALK5 inhibition comparable to SB-431542 (SBE-Luciferase 73% vs. 79% at 5 μM) with dramatically lower p38α MAP kinase off-target activity (4% vs. 54% at 10 μM) [1]. The target compound's 2-methylpyridin-3-ylmethyl substitution introduces steric bulk adjacent to the pyridine nitrogen, which may further enhance selectivity by discriminating between the ALK5 and p38α ATP-binding pockets. Procurement for ALK5-focused medicinal chemistry programs is warranted, with the recommendation to profile the compound in ALK5 biochemical and cellular assays as a fragment hit.

CK2 (CSNK2A) Inhibitor Development: Cellular Target Engagement Screening

Pyridylmethyl-triazole analogs have shown in-cell CSNK2A engagement with IC50 values of 6.0–14.0 μM in NanoBRET assays, alongside kinetic solubility of 140–200 μM [2]. The target compound, with its unique 2-methyl substitution unexplored in the published CK2 series, represents a valuable SAR expansion vector. Researchers should procure this compound for NanoBRET-based CK2 target engagement profiling and subsequent structure-based optimization, leveraging the free 3-NH2 group for amide or sulfonamide library synthesis.

Metal-Organic Coordination Chemistry: Bidentate N-Donor Ligand for Transition Metal Complexes

The target compound's 2-methylpyridin-3-ylmethyl substitution pattern positions the pyridine nitrogen and the triazole N2 atom in a spatial arrangement suitable for forming five-membered chelate rings with transition metals (e.g., Cu(II), Zn(II), Pd(II)) [3]. The ortho-methyl group on the pyridine ring introduces steric hindrance that can modulate coordination geometry and metal selectivity compared to unsubstituted pyridinyl-triazole ligands. This makes the compound a procurement candidate for inorganic and bioinorganic chemistry groups developing metal-based catalysts or metallodrugs.

Fragment-Based Drug Discovery (FBDD): Rule-of-Three-Compliant Fragment with a Primary Amine Growth Vector

With MW 189.22, LogP 0.61, and HBD 1, the target compound satisfies the Rule of Three (MW <300, LogP ≤3, HBD ≤3) used to select fragment-sized starting points for FBDD [4]. The TPSA of 69.62 Ų and 2 rotatable bonds indicate moderate polarity and limited flexibility, both favorable for fragment screening. The free 3-NH2 group provides a single, well-defined synthetic growth vector for fragment elaboration via amide coupling or reductive amination. Procurement for fragment library assembly and SPR- or NMR-based screening against kinase targets is recommended.

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